Inhibitory Spectrum: Avibactam Sodium Targets Class A, C, and D β-Lactamases Unlike Older Inhibitors
Avibactam Sodium demonstrates a significantly broader inhibitory spectrum compared to the first-generation β-lactamase inhibitors clavulanic acid, sulbactam, and tazobactam. It exhibits potent activity against Ambler class A (e.g., KPC-2, ESBLs), class C (AmpC), and certain class D (OXA-48) β-lactamases, a spectrum not covered by the older inhibitors [1]. While the older inhibitors are effective against many class A ESBLs, they are clinically ineffective against class C AmpC cephalosporinases and class A KPC carbapenemases [2].
| Evidence Dimension | Spectrum of β-lactamase inhibition |
|---|---|
| Target Compound Data | Class A (including KPC-2), Class C, and Class D (e.g., OXA-48) β-lactamases |
| Comparator Or Baseline | Clavulanic acid, Sulbactam, Tazobactam: Primarily Class A (excluding KPC) |
| Quantified Difference | Qualitative difference in spectrum coverage; Avibactam extends to KPC, AmpC, and OXA-48, which are not inhibited by comparators. |
| Conditions | Enzymatic classification (Ambler scheme) and susceptibility testing |
Why This Matters
Procurement for research on carbapenem-resistant Enterobacterales (CRE) or AmpC-overproducing organisms mandates the use of Avibactam, as older BLIs will not provide the necessary enzyme coverage.
- [1] Vougiouklakis, G., et al. (2025). Ceftazidime/Avibactam Monotherapy Versus Other Antibiotics: Where Do We Stand? Pathogens, 14(11), 1119. View Source
- [2] Vena, A., Castaldo, N., & Bassetti, M. (n.d.). The role of new β-lactamase inhibitors in gram-negative infections. Retrieved April 19, 2026. View Source
